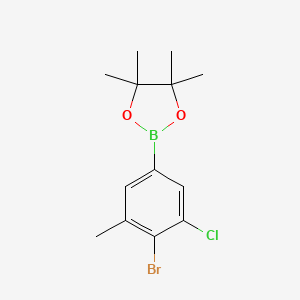
t-Butyl 2-(2-methoxyphenylamino)-2-oxoethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “t-Butyl 2-(2-methoxyphenylamino)-2-oxoethylcarbamate” is an organic compound containing a carbamate group (a functional group derived from carbamic acid) and a methoxyphenylamino group. The presence of these functional groups suggests that this compound may have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound would likely show interesting features due to the presence of the carbamate and methoxyphenylamino groups. These groups could potentially form intramolecular hydrogen bonds, affecting the compound’s conformation and reactivity .Chemical Reactions Analysis
The carbamate group is known to participate in various chemical reactions, including hydrolysis and reactions with nucleophiles . The methoxyphenylamino group could also potentially undergo reactions such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carbamate group could make the compound polar and potentially capable of forming hydrogen bonds .Wirkmechanismus
The mechanism of action of t-butyl 2-(2-methoxyphenylamino)-2-oxoethylcarbamate is not fully understood. However, it is believed that the compound binds to certain receptors in the body, which then leads to the activation of specific biochemical pathways. This activation of biochemical pathways leads to the production of various hormones and other molecules, which then lead to the desired physiological effects.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. The compound has been shown to have an inhibitory effect on the enzymes involved in the metabolism of certain drugs, which can lead to an increase in the bioavailability of the drug. The compound has also been shown to have an inhibitory effect on the enzymes involved in the metabolism of certain hormones, which can lead to an increase in the bioavailability of the hormones. The compound has also been shown to have an inhibitory effect on the enzymes involved in the metabolism of certain neurotransmitters, which can lead to an increase in the bioavailability of the neurotransmitters. Finally, the compound has also been shown to have an inhibitory effect on the enzymes involved in the metabolism of certain lipids, which can lead to an increase in the bioavailability of the lipids.
Vorteile Und Einschränkungen Für Laborexperimente
T-butyl 2-(2-methoxyphenylamino)-2-oxoethylcarbamate has several advantages and limitations for lab experiments. One advantage is that the compound is relatively easy to synthesize, which makes it convenient for use in lab experiments. Another advantage is that the compound is relatively stable and can be stored for long periods of time without significant degradation. A limitation is that the compound is relatively insoluble in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving t-butyl 2-(2-methoxyphenylamino)-2-oxoethylcarbamate. One potential direction is to further study the biochemical and physiological effects of the compound, as well as its mechanism of action. Another potential direction is to study the effects of the compound on various diseases and disorders, such as cancer and Alzheimer’s disease. Additionally, further research could be done to explore the potential therapeutic applications of the compound, as well as its potential use as a drug delivery system. Finally, further research could be done to explore the potential use of the compound in drug development and design.
Synthesemethoden
The synthesis of t-butyl 2-(2-methoxyphenylamino)-2-oxoethylcarbamate is typically done through a reaction between benzamide and t-butyl chloride in the presence of a base. The reaction is carried out in anhydrous conditions and is typically done in a round-bottomed flask. The reaction is typically done at room temperature and is complete within 30 minutes. The reaction yields a crude product which is then purified using recrystallization. The compound can also be synthesized using other methods, such as the reaction between benzene and t-butyl chloride in the presence of a base and a catalyst.
Wissenschaftliche Forschungsanwendungen
T-butyl 2-(2-methoxyphenylamino)-2-oxoethylcarbamate is a useful compound for a variety of scientific research applications. It has been used in studies of the pharmacological effects of various drugs, as well as in studies of the biochemical and physiological effects of various compounds. It has also been used in studies of the mechanisms of action of various drugs, and in studies of the pharmacokinetics of various compounds. The compound has also been used in studies of the effects of various compounds on the nervous system, as well as in studies of the effects of various compounds on the cardiovascular system.
Eigenschaften
IUPAC Name |
tert-butyl N-[2-(2-methoxyanilino)-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(18)15-9-12(17)16-10-7-5-6-8-11(10)19-4/h5-8H,9H2,1-4H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJOVYZYRRFDQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Methyl-1-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6330479.png)
![3-Nitro-1-[2-(4-nitrophenyl)ethyl]-1H-pyrazole](/img/structure/B6330487.png)
![2-[2-(Dibromo-1H-1,2,4-triazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione; 95%](/img/structure/B6330498.png)

![1-[(3-Bromophenyl)methyl]-2-methylpiperazine](/img/structure/B6330523.png)

![2-Methyl-1-[(2-nitrophenyl)methyl]piperazine](/img/structure/B6330539.png)
![1-[(2,4-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6330543.png)

amine](/img/structure/B6330559.png)
![{[4-(2-Methylpropyl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B6330565.png)